molecular formula C17H22N6O4 B2972579 methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate CAS No. 1013968-71-2

methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate

Cat. No.: B2972579
CAS No.: 1013968-71-2
M. Wt: 374.401
InChI Key: GQCWNLKPWMQPCR-UHFFFAOYSA-N
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Description

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate (CAS: 1013968-71-2) is a purine-derived heterocyclic compound with a molecular formula of C₁₇H₂₂N₆O₄ and a molecular weight of 374.401 g/mol . Its structure features a purine core substituted with a 3,5-dimethylpyrazole moiety at the 8-position, an isopropyl group at the 7-position, and a methyl ester at the 1-position via an acetoxy linker.

Its synthesis route remains unspecified in the evidence, but analogous purine derivatives are typically synthesized via multi-step alkylation, cyclization, or coupling reactions .

Properties

IUPAC Name

methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propan-2-ylpurin-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O4/c1-9(2)22-13-14(18-16(22)23-11(4)7-10(3)19-23)20(5)17(26)21(15(13)25)8-12(24)27-6/h7,9H,8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCWNLKPWMQPCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of these compounds can vary widely depending on their specific structures and functional groups. They can interact with a variety of enzymes, receptors, and other proteins in the body, leading to their diverse biological activities.

Mode of Action

The mode of action of these compounds also depends on their specific structures and the targets they interact with. They can act by inhibiting or activating their targets, leading to changes in cellular processes.

Biochemical Pathways

These compounds can affect various biochemical pathways depending on their targets. For example, they can influence pathways related to inflammation, cell growth, and metabolism.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability.

Biological Activity

Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate (CAS Number: 1013968-71-2) is a complex organic compound belonging to the purine derivatives family. Its unique structural features, including a pyrazole ring and various alkyl substituents, contribute to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H22N6O4C_{17}H_{22}N_{6}O_{4} with a molecular weight of approximately 374.4 g/mol. The structural complexity arises from the integration of various functional groups that enhance its reactivity and potential biological interactions .

The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The purine scaffold allows for competitive inhibition or allosteric modulation of target proteins. For instance, it has been suggested that compounds with similar structures can inhibit enzymes involved in nucleic acid metabolism, which is critical for pathogens like Helicobacter pylori . This compound may also influence pathways related to cancer cell proliferation due to the presence of the pyrazole moiety known for its anticancer properties .

Biological Activities

Recent studies have highlighted several notable biological activities associated with this compound:

1. Anticancer Activity:

  • The compound has shown promising results against various cancer cell lines. For example, pyrazole derivatives are known to exhibit cytotoxic effects against cervical and prostate cancer cell lines .

2. Antimicrobial Properties:

  • Similar compounds have demonstrated antimicrobial activity against a range of pathogens. The inhibition of nucleic acid synthesis in bacteria could be a potential mechanism through which this compound exerts its effects .

3. Anti-inflammatory Effects:

  • Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties by modulating inflammatory pathways . This aspect is crucial for therapeutic applications in chronic inflammatory diseases.

Case Studies

Several case studies have examined the biological effects of related pyrazole compounds:

StudyFindings
Keough et al. (2021)Investigated the role of xanthine-guanine-hypoxanthine phosphoribosyltransferase (XGHPRT) as a target for drug intervention against H. pylori. The study suggested that inhibiting this enzyme could reduce bacterial growth significantly .
Pavan et al. (2018)Reported that fused pyrazole derivatives showed enhanced cytotoxicity against cancer cell lines compared to their non-fused counterparts .
Gupta et al. (2020)Highlighted the anti-inflammatory potential of pyrazole derivatives in preclinical models, suggesting their utility in treating inflammatory disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, we compare it with structurally related heterocyclic compounds from the literature (Table 1).

Table 1. Comparative Analysis of Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Synthesis Method Yield (%) Melting Point (°C)
Target Compound C₁₇H₂₂N₆O₄ 374.40 Purine, pyrazole, methyl ester Not reported - -
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) C₉H₈N₄OS 220.25 Pyrazole, thiophene, ketone, cyano Condensation with sulfur - -
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) C₃₀H₂₆N₄O₇ 578.55 Imidazopyridine, ester, cyano, nitro One-pot two-step reaction 51 243–245

Structural and Functional Group Analysis

  • Core Heterocycle: The target compound’s purine core distinguishes it from the thiophene (7a) and imidazopyridine (1l) backbones of the comparators.
  • Substituents: The 3,5-dimethylpyrazole group in the target compound contrasts with the cyanothiophene in 7a and the 4-nitrophenyl group in 1l. Pyrazole moieties are known for hydrogen-bonding capabilities, which may enhance binding affinity in biological systems . The methyl ester in the target compound and the diethyl esters in 1l suggest moderate solubility in organic solvents, whereas 7a’s cyano and ketone groups may increase polarity . The isopropyl group in the target compound likely enhances lipophilicity compared to 1l’s phenethyl chain or 7a’s simpler substituents .

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